Cas no 630400-00-9 (Benzoic acid, 5-bromo-2-methyl-3-nitro-, phenylmethyl ester)
630400-00-9 structure
Product Name:Benzoic acid, 5-bromo-2-methyl-3-nitro-, phenylmethyl ester
CAS-nummer:630400-00-9
MF:C15H12BrNO4
MW:350.164083480835
CID:1646795
PubChem ID:69367116
Update Time:2025-04-21
Benzoic acid, 5-bromo-2-methyl-3-nitro-, phenylmethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid, 5-bromo-2-methyl-3-nitro-, phenylmethyl ester
- benzyl 5-bromo-2-methyl-3-nitrobenzoate
- DTXSID50740363
- 5-Bromo-2-methyl-3-nitrobenzoic acid benzyl ester
- 630400-00-9
- SCHEMBL5240321
- FSFYFHVZUYBLEL-UHFFFAOYSA-N
- 5-bromo-2-methyl-3-nitro benzoic acid benzyl ester
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- Inchi: 1S/C15H12BrNO4/c1-10-13(7-12(16)8-14(10)17(19)20)15(18)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChI-sleutel: FSFYFHVZUYBLEL-UHFFFAOYSA-N
- LACHT: BrC1C=C(C(C)=C(C(=O)OCC2C=CC=CC=2)C=1)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 348.99496
- Monoisotopische massa: 348.99497g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 378
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 72.1Ų
Experimentele eigenschappen
- PSA: 69.44
Benzoic acid, 5-bromo-2-methyl-3-nitro-, phenylmethyl ester Gerelateerde literatuur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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